molecular formula C18H22ClNO4 B8244600 Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8244600
M. Wt: 351.8 g/mol
InChI Key: CZQXZGWTNXYCOW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound with a unique structure that includes a dihydropyridine ring, a chloro-substituted phenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-2-(methoxycarbonyl)benzaldehyde with an appropriate dihydropyridine precursor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or a base, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating automated systems for reaction monitoring and control. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound may act on ion channels or receptors in biological systems, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.

Uniqueness

Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

Tert-butyl 4-(4-chloro-2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate, with the CAS number 1000771-64-1, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a dihydropyridine ring and a chloro-substituted phenyl group, making it structurally similar to various known bioactive compounds. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C18H22ClNO4
  • Molecular Weight : 351.82 g/mol
  • IUPAC Name : tert-butyl 4-(4-chloro-2-methoxycarbonylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors and ion channels. The dihydropyridine structure is known for its ability to modulate calcium channels, which is significant in cardiovascular function and neurological processes. The presence of the chloro and methoxycarbonyl groups may enhance its binding affinity and specificity towards these targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Potential : The compound has been evaluated for its anticancer effects in various cell lines. It may induce apoptosis (programmed cell death) through mechanisms involving the modulation of signaling pathways related to cell survival.
  • Neuroprotective Effects : Due to its structural similarity to other neuroprotective agents, it is being investigated for potential benefits in neurodegenerative diseases by protecting neuronal cells from damage.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Studies : In vitro experiments demonstrated that the compound scavenges DPPH radicals effectively, indicating strong antioxidant activity. The IC50 value was found to be comparable to established antioxidants like ascorbic acid.
  • Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation, with an IC50 value of approximately 15 µM after 48 hours of exposure.
  • Neuroprotection : In models of oxidative stress-induced neuronal damage, this compound showed a protective effect against cell death, potentially via modulation of the MAPK signaling pathway.

Data Summary Table

Biological ActivityMethodologyFindings
AntioxidantDPPH Radical Scavenging AssayIC50 comparable to ascorbic acid
Anticancer (MCF-7 Cells)Cell Proliferation AssayIC50 = 15 µM
NeuroprotectionOxidative Stress ModelReduced cell death via MAPK pathway

Properties

IUPAC Name

tert-butyl 4-(4-chloro-2-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4/c1-18(2,3)24-17(22)20-9-7-12(8-10-20)14-6-5-13(19)11-15(14)16(21)23-4/h5-7,11H,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQXZGWTNXYCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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